

# An In-depth Technical Guide to 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone

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## Compound of Interest

Compound Name: 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone

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IUPAC Name: 1-[3-(hydroxymethyl)piperidin-1-yl]ethanone

This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological significance of **1-(3-(hydroxymethyl)piperidin-1-yl)ethanone**, a heterocyclic organic compound of interest to researchers in medicinal chemistry and drug development.

## Physicochemical Properties

**1-(3-(hydroxymethyl)piperidin-1-yl)ethanone** is a derivative of piperidine, a common scaffold in many pharmaceuticals. The presence of both a hydroxymethyl group and an N-acetyl group influences its chemical properties and potential biological interactions.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>15</sub> NO <sub>2</sub>	[1]
Molecular Weight	157.21 g/mol	[1]
CAS Number	170302-87-1	
Appearance	Oil	[1]
Storage Temperature	4 °C	[1]

## Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **1-(3-(hydroxymethyl)piperidin-1-yl)ethanone** is not extensively documented in publicly available literature, its synthesis can be inferred from standard organic chemistry principles. A plausible synthetic route involves the N-acetylation of 3-piperidinemethanol.

### Proposed Experimental Protocol: N-acetylation of 3-Piperidinemethanol

This protocol is a generalized procedure and may require optimization.

#### Materials:

- 3-Piperidinemethanol
- Acetic anhydride
- A suitable base (e.g., triethylamine or pyridine)
- Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)
- Standard glassware for organic synthesis
- Magnetic stirrer and heating mantle (if necessary)
- Rotary evaporator
- Chromatography supplies for purification

#### Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-piperidinemethanol in the chosen anhydrous solvent.
- Add the base to the solution and cool the mixture in an ice bath.
- Slowly add acetic anhydride dropwise to the stirred solution.

- Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel to yield **1-(3-(hydroxymethyl)piperidin-1-yl)ethanone**.

#### Characterization Data:

Detailed experimental spectral data (NMR, IR, MS) for **1-(3-(hydroxymethyl)piperidin-1-yl)ethanone** are not readily available in the surveyed literature. For definitive structural confirmation and purity assessment, the following analyses would be required:

- <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons and their connectivity.
- <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms in the molecule.
- FTIR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups, such as the hydroxyl (-OH) and amide carbonyl (C=O) stretches.
- MS (Mass Spectrometry): To determine the molecular weight and fragmentation pattern of the compound.

## Biological Activity and Potential Applications

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.<sup>[2]</sup> Derivatives of piperidine have shown a broad

spectrum of pharmacological activities, including but not limited to, effects on the central nervous system, and as anticancer, and antimicrobial agents.[\[2\]](#)[\[3\]](#)[\[4\]](#)

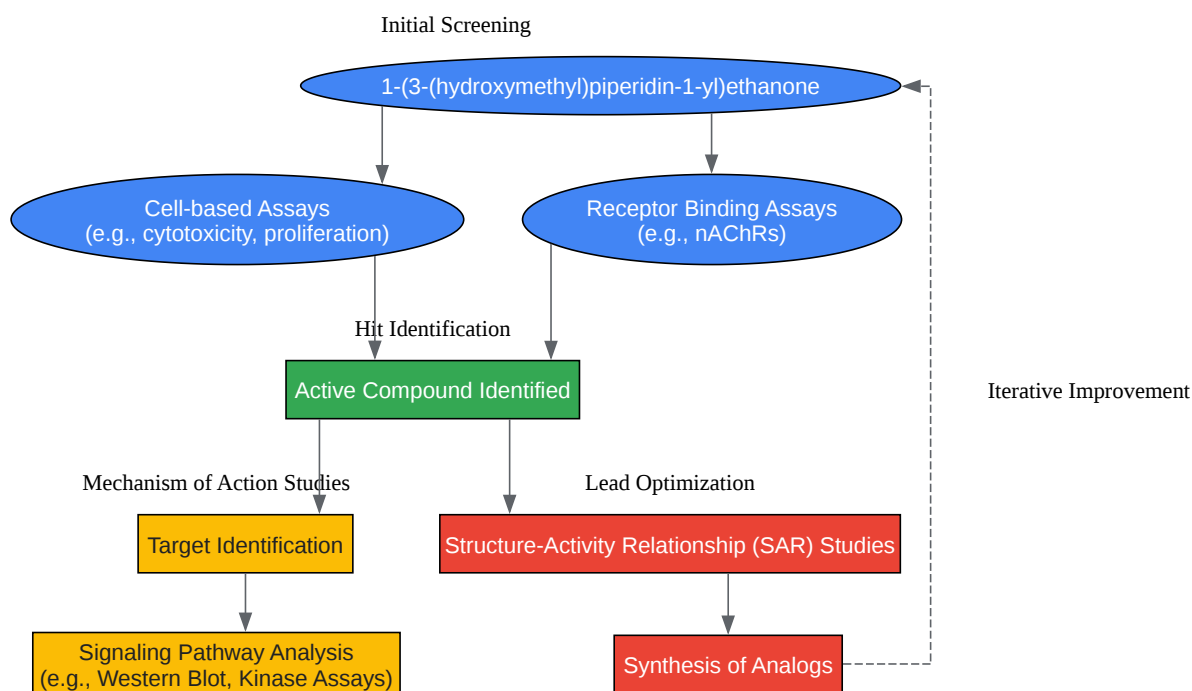
The biological activity of **1-(3-(hydroxymethyl)piperidin-1-yl)ethanone** itself has not been extensively studied. However, the broader class of 3-substituted piperidine derivatives has been investigated for various therapeutic applications.[\[5\]](#) For instance, some 3-substituted piperidines are known to interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in neurological conditions such as Alzheimer's disease and Parkinson's disease.[\[5\]](#)

Given its structure, **1-(3-(hydroxymethyl)piperidin-1-yl)ethanone** could serve as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic properties. The hydroxymethyl group provides a handle for further functionalization, allowing for the exploration of structure-activity relationships in drug discovery programs.[\[3\]](#)

## Signaling Pathways and Experimental Workflows

Due to the limited specific biological data for **1-(3-(hydroxymethyl)piperidin-1-yl)ethanone**, a definitive signaling pathway diagram cannot be constructed at this time. However, based on the known activities of other piperidine derivatives, a hypothetical workflow for investigating its biological effects can be proposed.

### Hypothetical Experimental Workflow for Biological Screening



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Caption: Hypothetical workflow for the biological evaluation of **1-(3-(hydroxymethyl)piperidin-1-yl)ethanone**.

This workflow outlines a logical progression from initial broad screening to more focused mechanism of action and lead optimization studies.

## Conclusion

**1-(3-(hydroxymethyl)piperidin-1-yl)ethanone** is a piperidine derivative with potential as a building block in medicinal chemistry. While specific biological and spectral data are currently limited in the public domain, its structural features suggest that it and its derivatives are worthy of further investigation. The synthesis can be achieved through standard chemical transformations, and its biological activity can be explored using established screening protocols. This guide serves as a foundational resource for researchers interested in exploring the potential of this and related compounds in drug discovery and development.

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